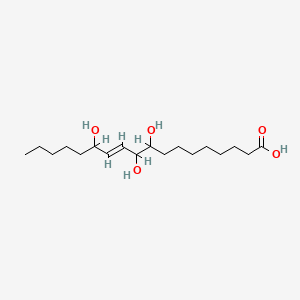

9,10,13-Trihydroxy-11-octadecenoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

29907-57-1 |

|---|---|

Molecular Formula |

C18H34O5 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(E)-9,10,13-trihydroxyoctadec-11-enoic acid |

InChI |

InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+ |

InChI Key |

NTVFQBIHLSPEGQ-BUHFOSPRSA-N |

SMILES |

CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |

Isomeric SMILES |

CCCCCC(/C=C/C(C(CCCCCCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |

Synonyms |

12, 13, 15-trihydroxy-9-octadecenoic acid 9,10,13-3OHC18A 9,10,13-trihydroxy-11-octadecenoic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 9,10,13 Trihydroxy 11 Octadecenoic Acid

Precursor Substrates and Initial Oxygenation Events

The initial steps in the biosynthesis of trihydroxyoctadecenoic acids involve the oxygenation of specific fatty acid substrates to form reactive intermediates.

The primary precursor for the synthesis of 9,10,13-Trihydroxy-11-octadecenoic acid and its isomers is linoleic acid (LA), an 18-carbon polyunsaturated fatty acid. nih.govnih.govnih.gov The biosynthesis of plant oxylipins, a diverse family of oxidized fatty acids, is initiated by the oxygenation of polyunsaturated fatty acids, predominantly linoleic acid and linolenic acid. nih.govnih.gov In plants, linoleic acid is a naturally occurring substrate for lipoxygenase (LOX) enzymes. researchgate.net Studies on tomato and soybean have demonstrated that 9,10,13-trihydroxyoctadecenoic acids are formed through the sequential oxidation of linoleic acid. nih.govresearchgate.net In humans, these trihydroxy fatty acids, collectively known as TriHOMEs (trihydroxyoctamonoenoic acids), are also recognized as linoleic acid-derived lipid mediators. nih.gov The conversion involves a series of enzymatic steps catalyzed by lipoxygenase, peroxygenase, and epoxide hydrolase. researchgate.netresearchgate.net

The first committed step in the pathway is the introduction of a hydroperoxide group onto the linoleic acid backbone, creating fatty acid hydroperoxides. nih.gov This reaction is catalyzed by lipoxygenases (LOXs) and can also occur via non-enzymatic autoxidation. nih.govwikipedia.org The specific position of the hydroperoxide group is determined by the regiospecificity of the LOX enzyme involved. nih.gov

The two primary hydroperoxide intermediates formed from linoleic acid are:

9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD): Formed by the action of 9-lipoxygenases (9-LOXs). nih.govnih.gov

13-Hydroperoxyoctadecadienoic acid (13-HPOD): Formed by the action of 13-lipoxygenases (13-LOXs). nih.govmdpi.com

These hydroperoxides are reactive molecules that serve as crucial substrates for the subsequent enzymatic transformations leading to the final trihydroxy product. nih.govnih.gov For instance, studies have shown that the synthesis of TriHOMEs is significantly increased when incubations are performed with 13-HPOD, confirming its role as an intermediate. nih.gov These hydroperoxides are precursors not only to trihydroxy fatty acids but also to a wide array of other oxylipins. nih.gov

Key Enzymatic Transformations

Following the initial oxygenation, a series of specific enzymes catalyze the conversion of hydroperoxide intermediates into the stable trihydroxy fatty acid.

Lipoxygenases (LOXs) are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. nih.govresearchgate.net The classification of LOXs into sub-families, such as 9-LOX and 13-LOX, is based on the specific carbon atom of the fatty acid backbone where oxygenation occurs. nih.gov

9-LOX: This enzyme specifically catalyzes the conversion of linoleic acid into 9-HPOD. nih.gov In some plant systems, such as oat seeds, the subsequent peroxygenase pathway is almost exclusively derived from the action of 9-lipoxygenase. nih.gov

13-LOX: This enzyme is responsible for the synthesis of 13-HPOD from linoleic acid. nih.gov

15-LOX: In humans, the 15-lipoxygenase (15-LOX) enzyme plays a key role in TriHOME synthesis, particularly in eosinophils. nih.gov Its action leads to the formation of TriHOMEs that are predominantly in the 13(S) configuration, highlighting a specific stereochemical pathway. nih.gov

The expression and activity of these LOX isoforms can be cell-type specific and are often regulated in response to various stimuli, indicating their role in specific signaling pathways. heribert-hirt.org

The next critical step in the formation of this compound involves the action of a peroxygenase (PXG). researchgate.netnih.govoup.com Peroxygenases are heme-containing enzymes that catalyze the transfer of an oxygen atom from a fatty acid hydroperoxide (like 9-HPOD or 13-HPOD) to a substrate. nih.govnih.gov In this pathway, the enzyme uses the hydroperoxide as both a substrate and an oxygen donor to form an unstable epoxy alcohol intermediate. researchgate.netnih.gov

The reaction involves the conversion of the hydroperoxide into an epoxy fatty acid. nih.gov For example, a recombinant tomato peroxygenase has been shown to readily convert 9-HPOD into 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid. researchgate.netoup.com This epoxy alcohol is subsequently hydrolyzed, either spontaneously or by an epoxide hydrolase enzyme, to yield the final trihydroxy product. researchgate.netresearchgate.netwikipedia.org This peroxygenase-catalyzed epoxidation is a hydroperoxide-dependent reaction. nih.gov

Significant research has been conducted on the peroxygenase from tomato (Solanum lycopersicum), designated as SlPXG. nih.govresearchgate.net Researchers identified the gene for this enzyme by searching the tomato genome for sequences similar to a known peroxygenase gene from Arabidopsis thaliana. researchgate.net The open reading frame was cloned and heterologously expressed in yeast to produce the recombinant SlPXG protein for functional studies. researchgate.netoup.comresearchgate.net

Functional characterization of the recombinant SlPXG confirmed its role in the oxylipin pathway. The enzyme demonstrated the ability to convert 9-HPOD into 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid, a direct precursor to 9,12,13-trihydroxy-10(E)-octadecenoic acid. researchgate.netoup.com Further studies showed that SlPXG is a versatile biocatalyst capable of epoxidizing a variety of unsaturated fatty acids at their cis-double bonds. researchgate.net The activity of this peroxygenase is strongly inhibited by the cytochrome P450 oxygenase inhibitor, tetcyclacis (B1681278) (TET), which helped to confirm its involvement in the formation of trihydroxy fatty acids in tomato fruit. nih.govoup.comoup.com

Peroxygenase (PXG) Catalysis and Epoxide Formation

Epoxide Intermediate Structures

A key step in the biosynthesis of this compound is the formation of an epoxyalcohol intermediate. Specifically, the compound 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid has been identified as a significant precursor. nih.gov This intermediate is generated from the initial oxidation of linoleic acid. The process is initiated by the action of lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group into the fatty acid chain. Subsequent enzymatic activity leads to the formation of an epoxide ring.

Research has shown that the stereochemistry of these epoxide intermediates is highly specific. For instance, in the epidermis, the transformation of linoleate (B1235992) esterified to ceramides (B1148491) involves the consecutive actions of 12R-lipoxygenase (12R-LOX) and epidermal lipoxygenase-3 (eLOX3). nih.govnih.gov This enzymatic cascade results in the formation of a specific stereoisomer, 13-(R)-hydroxy-9(R),10(R)-trans-epoxy-(11E)-octadecenoate. nih.gov The structure of these epoxyalcohol intermediates is critical as it dictates the stereochemistry of the final trihydroxy product.

The general structure of these intermediates features an epoxide ring at the C12-C13 position and a hydroxyl group at the C9 position of the octadecenoic acid backbone. nih.gov The double bond is typically found in the trans configuration at the C10-C11 position. The precise spatial arrangement of these functional groups is a result of the high specificity of the enzymes involved in their synthesis.

Table 1: Key Epoxide Intermediates | Compound Name | Chemical Formula | Key Structural Features | Precursor | | --- | --- | --- | --- | | 12,13-Epoxy-9-hydroxy-10-octadecenoate | C18H32O4 | Epoxide at C12-C13, Hydroxyl at C9 | Linoleic Acid | | 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate | C18H32O4 | Epoxide at C9-C10, Hydroxyl at C13 | 9-Hydroperoxyoctadecadienoic acid (9-HpODE) |

Epoxide Hydrolase Activity in Trihydroxy Formation

The conversion of the epoxyalcohol intermediates into the final trihydroxy product is catalyzed by epoxide hydrolases (EHs). vanderbilt.eduwikipedia.org These enzymes facilitate the addition of a water molecule to the epoxide ring, resulting in the formation of two adjacent hydroxyl groups (a diol). wikipedia.org This hydrolysis reaction is a critical step in the biosynthetic pathway.

Studies have demonstrated that different isoforms of epoxide hydrolase exhibit varying activities towards these fatty acid epoxides. Soluble epoxide hydrolase (sEH, also known as EPHX2) and epoxide hydrolase 3 (EH3 or EPHX3) have been shown to efficiently hydrolyze the allylic epoxyalcohols derived from linoleic acid. vanderbilt.edu In contrast, microsomal epoxide hydrolase (mEH or EPHX1) shows little to no activity with these specific substrates. vanderbilt.edu

The enzymatic hydrolysis is stereospecific. For example, the formation of 9R,10S,13R-trihydroxy-11E-octadecenoate, the major triol found in porcine epidermis, occurs through the SN2 hydrolysis of the 9R,10R-epoxy-13R-hydroxy-octadecenoate intermediate. nih.govnih.gov This type of reaction mechanism is characteristic of epoxide hydrolase activity. The high specificity of this enzymatic conversion ensures the production of a single major triol isomer, highlighting the controlled nature of this biological process. nih.govnih.gov

Involvement of Cytochrome P450 Monooxygenases

While lipoxygenases and epoxide hydrolases are central to the primary pathway, cytochrome P450 (CYP) monooxygenases also contribute to the metabolism of fatty acids, including the formation of various oxidized products. nih.govnih.gov These enzymes are known to catalyze a range of reactions, including epoxidation and hydroxylation of fatty acid chains. nih.gov

In the context of 18-carbon fatty acids like linoleic acid, CYP450 enzymes can produce cis-epoxides, which can then be converted to their corresponding diols by soluble epoxide hydrolase. nih.gov For instance, CYP enzymes metabolize linoleic acid to form 9(10)-EpOME and 12(13)-EpOME, which can be subsequently hydrolyzed to 9,10-DiHOME and 12,13-DiHOME, respectively. nih.gov While the direct role of CYP450 in the main biosynthetic pathway of this compound from linoleic acid is less defined than the LOX pathway, their involvement in the broader landscape of fatty acid oxidation is well-established. nih.govnih.gov

The expression of certain CYP genes, such as CYP4A11, has been found to be upregulated in conditions associated with altered fatty acid metabolism, suggesting their role in response to fatty acid accumulation. nih.gov The functional diversity of CYP enzymes allows for the production of a wide array of oxidized lipid mediators, which can have various biological activities.

Regulatory Mechanisms in Biosynthesis

The biosynthesis of this compound is a tightly regulated process, controlled at both the enzymatic and genetic levels. This regulation ensures that the production of this and other bioactive lipids is coordinated with the physiological needs of the cell and organism.

Enzymatic Regulation and Cofactor Requirements

The activity of the enzymes involved in this biosynthetic pathway is modulated by various factors, including the availability of substrates and the presence of specific cofactors. For instance, lipoxygenases, which catalyze the initial step of linoleic acid oxidation, are iron-containing enzymes. The iron atom in the active site is essential for the catalytic activity, cycling between different oxidation states during the reaction.

The activity of these enzymes can also be regulated by the local cellular environment, such as pH. For example, the non-enzymatic hydrolysis of epoxyalcohol intermediates can occur at acidic pH, leading to a mixture of trihydroxy products. vanderbilt.edu This contrasts with the highly specific products formed by enzymatic hydrolysis, underscoring the importance of enzymatic control in achieving stereochemical purity.

Table 2: Enzymes and Potential Cofactors | Enzyme | Cofactor/Metal Ion | Function | | --- | --- | --- | | Lipoxygenase (LOX) | Fe²⁺/Fe³⁺ | Dioxygenation of linoleic acid | | Epoxide Hydrolase (EH) | - | Hydrolysis of epoxide ring | | Cytochrome P450 (CYP) | Heme (Iron) | Oxidation of fatty acids |

Gene Expression and Protein Localization of Biosynthetic Enzymes

The regulation of gene expression plays a crucial role in controlling the levels of the biosynthetic enzymes involved in this pathway. The expression of genes encoding lipoxygenases, epoxide hydrolases, and cytochrome P450 enzymes can be induced or repressed in response to various stimuli, including developmental cues and stress signals. For example, the expression of genes related to fatty acid synthesis and oxidation is altered in certain metabolic diseases. nih.govnih.gov

The subcellular localization of these enzymes is another critical aspect of regulation. Fatty acid biosynthesis and modification occur in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. nih.govresearchgate.net For instance, many cytochrome P450 enzymes are membrane-bound proteins located in the endoplasmic reticulum. nih.gov This compartmentalization allows for the efficient channeling of intermediates through the pathway and prevents unwanted side reactions. The localization of enzymes ensures that the synthesis of this compound occurs in the appropriate cellular context, such as in the epidermis for its role in skin barrier function.

Proteomic and microscopy studies have revealed that enzymes involved in fatty acid metabolism are distributed across various organelles, including the endoplasmic reticulum, mitochondria, and peroxisomes, reflecting the diverse metabolic fates of fatty acids within the cell. researchgate.net This intricate spatial organization is essential for the precise regulation of lipid metabolism.

Table of Compounds

Metabolic Transformations and Catabolism of 9,10,13 Trihydroxy 11 Octadecenoic Acid

Degradation Pathways and Metabolite Formation (e.g., β-oxidation)

The degradation of trihydroxyoctadecenoic acids is essential for cellular homeostasis. While direct studies on 9,10,13-Trihydroxy-11-octadecenoic acid are limited, research on closely related isomers provides significant insights into its catabolic fate. Studies involving the administration of isotopically labeled 9,12,13-trihydroxy-10(E)-octadecenoic acid in tomato fruits suggest that β-oxidation is a probable degradation pathway for these types of compounds. researchgate.net This process would involve the sequential shortening of the fatty acid carbon chain, leading to the formation of smaller, more water-soluble metabolites.

Conversion to More Polar Compounds

A key step in the metabolism of lipid-derived molecules is their conversion into more polar forms to facilitate transport and excretion. Research has demonstrated that when a plant system is treated with a labeled trihydroxyoctadecenoic acid, the majority of the radioactivity is recovered in compounds that are significantly more polar than the parent fatty acid. researchgate.net This conversion is a hallmark of catabolism, indicating that this compound likely undergoes further enzymatic modifications, such as additional hydroxylations or conjugations, to increase its water solubility.

Intermediary Metabolic Products and Derivatives (e.g., tetrahydrofuranyl fatty acids, bicyclical diepoxy fatty acids)

The metabolic pathways of hydroxylated fatty acids can lead to the formation of complex cyclic structures. In certain microbial systems, such as Clavibacter sp. ALA2, trihydroxy-octadecenoic acids are believed to be potential intermediates in the bioconversion of linoleic acid into unique derivatives. acs.org These derivatives include tetrahydrofuranyl fatty acids and bicyclical diepoxy fatty acids. acs.org Specifically, 12,13,16-trihydroxy-9(Z)-octadecenoic acid has been identified as a possible intermediate in the biosynthesis of these tetrahydrofuranyl structures. acs.org While this specific pathway has not been directly confirmed for this compound, it establishes a precedent for trihydroxy fatty acids serving as precursors to more complex heterocyclic and bicyclic fatty acid molecules in biological systems. acs.org

Role in Broader Fatty Acid Metabolic Networks

This compound is an octadecanoid, a class of signaling molecules derived from 18-carbon fatty acids. hmdb.calipidmaps.org It is formed from the oxidation of linoleic acid, which is often the most abundant polyunsaturated fatty acid in humans. metabolomics.se The formation can occur through enzymatic pathways, such as those involving lipoxygenase, or through non-enzymatic autoxidation. metabolomics.senih.gov As a trihydroxyoctadecenoic acid (TriHOME), it is an end product of linoleic acid oxidation, placing it within the complex network of oxylipins that includes hydroperoxides (HpODEs), hydroxides (HODEs), and epoxides (EpOMEs). metabolomics.senih.gov Its presence in human blood indicates its integration into systemic lipid metabolism and transport processes. hmdb.caebi.ac.uk

Data Tables

Table 1: Summary of Metabolic Processes for Trihydroxyoctadecenoic Acids

| Metabolic Process | Description | Potential Products | Supporting Evidence |

| Degradation Pathway | Catabolic breakdown of the fatty acid chain. | Short-chain fatty acid metabolites | Studies on related isomers suggest β-oxidation is a likely pathway. researchgate.net |

| Polarization | Conversion of the lipid-soluble molecule into more water-soluble forms. | Highly polar metabolites (e.g., further hydroxylated or conjugated forms) | Experiments show conversion into significantly more polar compounds in vivo. researchgate.net |

| Formation of Derivatives | Role as an intermediate in the synthesis of more complex molecules. | Tetrahydrofuranyl fatty acids, Bicyclical diepoxy fatty acids | Other trihydroxy isomers are known precursors in microbial systems. acs.org |

Stereochemistry and Isomeric Complexity of 9,10,13 Trihydroxy 11 Octadecenoic Acid

Identification and Characterization of Stereoisomers

9,10,13-Trihydroxy-11-octadecenoic acid is a polyhydroxy fatty acid that contains three hydroxyl groups and one carbon-carbon double bond. The presence of multiple stereocenters leads to the potential for a large number of stereoisomers. Specifically, the carbons at positions 9, 10, and 13 are chiral centers, and the double bond at position 11 can exist as either a cis (Z) or trans (E) isomer.

The combination of these chiral centers and the geometric isomerism of the double bond results in a considerable number of possible stereoisomers. For trihydroxyoctadecenoic acids derived from linoleic acid, which includes the 9,10,13-trihydroxy regioisomer, it has been noted that a mixture can contain as many as sixteen possible regio- and stereoisomers. nih.gov The identification and characterization of these individual isomers often require sophisticated analytical techniques, including a combination of chromatography and spectroscopy.

Several specific stereoisomers of trihydroxyoctadecenoic acids have been synthesized and characterized in research settings. For instance, various isomers, such as those with defined S and R configurations at the chiral centers, are available from specialized chemical suppliers. These reference compounds are invaluable for the identification of naturally occurring or synthetically produced stereoisomers. The Human Metabolome Database (HMDB) lists a specific isomer, (9S,10R,11E,13S)-9,10,13-trihydroxyoctadec-11-enoic acid, highlighting the importance of defining the precise stereochemistry. hmdb.ca

| Compound Name | CAS Number | Molecular Formula | Source |

|---|---|---|---|

| 9(S),10(S),13(S)-Trihydroxy-11(E),15(Z)-octadecadienoic acid | 53279-40-6 | C18H32O5 | larodan.com |

| 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid | 97134-11-7 | C18H34O5 | larodan.com |

| (9S,10R,11E,13S)-9,10,13-trihydroxyoctadec-11-enoic acid | 29907-57-1 | C18H34O5 | hmdb.ca |

Chirality at Hydroxyl and Olefinic Centers

The stereochemical complexity of this compound is rooted in the specific spatial arrangement of atoms at its chiral centers and the geometry of its double bond.

Chirality at Hydroxyl-Bearing Carbons (C9, C10, C13): The carbon atoms at positions 9, 10, and 13 are each bonded to four different groups, making them chiral centers. For each of these centers, the hydroxyl group can be oriented in one of two ways, designated as either R (rectus) or S (sinister) according to the Cahn-Ingold-Prelog priority rules. With three chiral centers, there are 2^3, or 8, possible combinations of R and S configurations for a given geometric isomer of the double bond.

Geometric Isomerism at the Olefinic Center (C11): The carbon-carbon double bond at position 11 introduces another layer of isomerism. The substituents around the double bond can be arranged in a cis (Z for zusammen) or trans (E for entgegen) configuration. This doubles the number of possible stereoisomers.

Therefore, the combination of three chiral centers and one double bond leads to a total of 2^3 * 2 = 16 possible stereoisomers for this compound.

| Stereochemical Feature | Location | Possible Configurations | Number of Possibilities |

|---|---|---|---|

| Chiral Center | C9 | R or S | 2 |

| Chiral Center | C10 | R or S | 2 |

| Chiral Center | C13 | R or S | 2 |

| Geometric Isomerism | C11=C12 | E or Z | 2 |

| Total Possible Stereoisomers | 16 |

Diastereomeric Analysis and Significance

Given the existence of numerous diastereomers—stereoisomers that are not mirror images of each other—their separation and analysis are critical. Diastereomers have different physical properties, which allows for their separation using various analytical techniques.

Common methods for the separation of diastereomers of polyhydroxy fatty acids include chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). scispace.comnih.gov For instance, normal-phase and reversed-phase HPLC can be employed to separate diastereomeric derivatives. researchgate.net The separation can sometimes be enhanced by derivatizing the hydroxyl groups to form esters or other derivatives, which can alter their polarity and interaction with the chromatographic stationary phase. In some cases, diastereomeric salts can be formed with a chiral resolving agent, and these salts can then be separated by crystallization or chromatography. minia.edu.eg

The significance of diastereomeric analysis lies in the fact that different stereoisomers can exhibit distinct biological activities. In biological systems, enzymes and receptors are themselves chiral and can interact differently with various stereoisomers of a substrate or ligand. chemistrytalk.org Therefore, the biological effect of a mixture of stereoisomers may not be representative of the activity of any single isomer. The ability to isolate and characterize individual diastereomers of this compound is a prerequisite for understanding their specific roles in biological processes.

Occurrence and Distribution of 9,10,13 Trihydroxy 11 Octadecenoic Acid in Biological Systems

The lipid mediator 9,10,13-Trihydroxy-11-octadecenoic acid, a member of the trihydroxyoctadecenoic acids (TriHOMEs), is a naturally occurring oxylipin derived from the oxygenation of linoleic acid. Its presence is documented across various biological systems, including the plant, microbial, and animal kingdoms, where it often plays a role in signaling and defense mechanisms.

Biological Roles and Mechanisms of Action in Non Human Organisms

Plant Defense Mechanisms (Oxylipin Signaling)

Oxylipins, including trihydroxy fatty acids, are integral components of plant defense signaling pathways. wikipedia.orgresearchgate.net They are produced following pathogen attacks or wounding, where polyunsaturated fatty acids are released from cellular membranes and undergo oxygenation. researchgate.net The resulting metabolites can function as direct antimicrobial agents or as signals to activate broader defense responses. researchgate.netresearchgate.net The synthesis of 9,10,13-trihydroxy-11-octadecenoic acid and related compounds is a key feature of the plant's induced resistance. researchgate.net

A significant function of this compound is its direct antimicrobial activity, particularly against pathogenic fungi. researchgate.netnih.gov Research has demonstrated its role in conferring resistance to a spectrum of fungal pathogens. nih.gov

Ceratocystis fimbriata : An antifungal compound identified as 9,12,13-trihydroxy-(E)-10-octadecenoic acid was isolated from taro tubers (Colocasia antiquorum) that had been inoculated with the black rot fungus, Ceratocystis fimbriata. nih.gov This highlights the compound's production as a direct response to fungal infection.

Rice Blast Fungus (Magnaporthe oryzae) : While many oxylipins are known to be involved in the defense against the rice blast fungus, specific studies detailing the direct antifungal activity of this compound against this particular pathogen are part of a broader understanding of how oxylipins contribute to disease resistance. researchgate.nettmrjournals.comresearchgate.net The general strategy involves either direct inhibition of fungal growth and spore germination or the elicitation of systemic resistance in the plant. researchgate.netresearchgate.net For instance, various natural compounds, including other oxylipins and terpenoids, have been shown to effectively suppress the development of rice blast disease. uliege.benih.gov

The table below summarizes the observed antifungal properties of related trihydroxy fatty acids.

| Pathogen | Host Plant | Finding |

| Ceratocystis fimbriata | Colocasia antiquorum (Taro) | Isolation of 9,12,13-trihydroxy-(E)-10-octadecenoic acid as an antifungal compound post-infection. nih.gov |

| General Fungal Pathogens | Various | Trihydroxy derivatives of linoleic and linolenic acids exhibit growth-inhibitory effects. nih.gov |

Plant oxylipins are deeply connected with the management of oxidative stress, a condition characterized by an accumulation of reactive oxygen species (ROS) that can damage cells. The production of this compound is linked to cellular responses to lipid peroxidation, which is both a source of damaging ROS and the process that generates the precursor fatty acid hydroperoxides for oxylipin synthesis.

Oxylipins derived from the 9-lipoxygenase (9-LOX) pathway, in particular, play a role in controlling oxidative stress and lipid peroxidation. nih.gov These signaling molecules can trigger responses that protect the plant against cellular injury by modulating the cellular redox state. For example, some oxylipins can activate a specific mitochondrial retrograde signaling pathway, which helps protect the plant against subsequent stress.

The oxylipin signaling pathway is intricately connected with other plant hormone pathways, creating a complex regulatory network. The most well-documented interaction is with jasmonates, a class of phytohormones synthesized via the 13-allene oxide synthase (13-AOS) branch of the oxylipin pathway. wikipedia.org

There is also evidence of crosstalk between oxylipins and ethylene. Studies have shown an antagonistic relationship between 9-lipoxygenase-derived oxylipins and ethylene in the control of oxidative stress and plant defense. nih.gov This interaction helps fine-tune the plant's response to stress, balancing growth and defense priorities.

Roles in Plant Physiology and Development (e.g., Fruit Maturation, Ripening)

Beyond defense, this compound is implicated in the regulation of plant development, notably in the process of fruit maturation and ripening. nih.gov The balance of organic acids and other metabolites is critical for the organoleptic qualities of fruit.

In tomato (Solanum lycopersicum), the endogenous levels of a related compound, 9,12,13-trihydroxy-10(E)-octadecenoic acid, change in different parts of the fruit during maturation. nih.gov Its concentration decreases in the mesocarp and endocarp as the fruit matures. nih.gov However, in the epicarp (the skin), the level first declines and then increases as the fruit changes color, suggesting a specific role in the later stages of ripening. nih.gov Studies where the compound was injected into young tomato fruits led to changes in the content of other metabolites, indicating it could be involved in controlling the maturation process. nih.gov

Influence on Invertebrate Biology (e.g., Insecticidal activity)

While the broader class of plant oxylipins is known to be involved in defense against pests, specific research detailing the insecticidal activity or other direct biological effects of this compound on invertebrates is not available in the reviewed literature.

Cellular and Molecular Mechanisms of Action (non-human context)

The biosynthesis of this compound from polyunsaturated fatty acids like linoleic acid is a multi-step enzymatic process. The pathway typically involves the sequential action of lipoxygenase (LOX), peroxygenase, and epoxide hydrolase enzymes. researchgate.net This process converts the initial fatty acid into a hydroperoxide, then an epoxy-hydroxy intermediate, and finally into the trihydroxy form. researchgate.net

At the cellular level, oxylipins can act as signaling molecules that modulate various intracellular pathways. Some oxylipins are known to target mitochondrial processes. For instance, certain oxylipins with an α,β-unsaturated structure can interact with mitochondrial respiratory complex III, triggering a mild stress response that ultimately protects the plant from more severe damage. This interaction can lead to an increase in ROS production and changes in the expression of stress-related genes, activating a specific mitochondrial retrograde signaling pathway.

Enzyme Modulation

The direct modulatory effects of this compound on specific enzymes are an area of ongoing research. However, studies on related oxylipins and extracts containing this compound provide insights into its potential enzymatic interactions.

In a study profiling the chemical components of the herbal medicine Trachelospermi Caulis et Folium, 9,10,13-Trihydroxy-11-E-octadecenoic acid was identified among forty-one compounds. tmrjournals.com A molecular docking analysis was performed to evaluate the interaction between the identified compounds and the inducible nitric oxide synthase (iNOS) enzyme, a key mediator in inflammatory responses. While the study highlighted the strong binding affinity of lignans to iNOS, it confirmed the presence of 9,10,13-Trihydroxy-11-E-octadecenoic acid in an extract that demonstrated significant anti-inflammatory activity by inhibiting iNOS protein expression in LPS-induced RAW264.7 cells. tmrjournals.com

Furthermore, research on other linoleic acid metabolites offers compelling evidence for how this class of compounds can modulate key enzymes in inflammatory pathways. For instance, metabolites like 13-hydroxy-10-oxo-trans-11-octadecenoic acid (13-HOA) and (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) have been shown to suppress the expression of proinflammatory enzymes such as iNOS and cyclooxygenase-2 (COX-2) in murine macrophages. researchgate.netnih.gov These related compounds achieve this by attenuating signaling pathways like mitogen-activated protein kinases (MAPK) and inhibiting the nuclear translocation of nuclear factor kappaB (NF-κB), a critical transcription factor for proinflammatory genes. researchgate.net While these findings are for related molecules, they suggest potential mechanisms by which this compound might exert its biological effects.

Table 1: Research Findings on Enzyme Modulation by this compound and Related Compounds

| Compound | Organism/Cell Line | Target Enzyme/Pathway | Observed Effect | Citation |

|---|---|---|---|---|

| Extract containing 9,10,13-Trihydroxy-11-E-octadecenoic acid | Murine Macrophage (RAW264.7 cells) | Inducible Nitric Oxide Synthase (iNOS) | Significantly inhibited iNOS protein expression. | tmrjournals.com |

| 13-hydroxy-10-oxo-trans-11-octadecenoic acid (13-HOA) | Murine Macrophage (RAW264.7 cells) | iNOS, COX-2, MAPK, NF-κB | Suppressed mRNA expression of iNOS and COX-2; attenuated phosphorylation of MAPKs and degradation of IκB. | researchgate.net |

Receptor Interactions (e.g., Prostaglandin-like activity in animal tissues)

Evidence points to the interaction of this compound with biological receptors, leading to specific physiological responses, notably in animal tissues.

Isomers of this compound have demonstrated prostaglandin-like activity. A study on compounds isolated from onions (Allium cepa) identified isomers of this compound that exhibited activity similar to prostaglandin E2 (PGE2) and were capable of inhibiting platelet aggregation. nih.gov This suggests an interaction with prostaglandin receptors or related signaling pathways. Similar prostaglandin-like activity was observed with trihydroxy-octadecadienoic acids isolated from the roots of Bryonia alba. nih.gov

While direct receptor binding studies for this compound are limited, the broader class of octadecanoids, including monohydroxylated derivatives of linoleic acid like 9-HODE and 13-HODE, are known to act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. nih.gov PPARs are nuclear receptors that function as transcription factors regulating gene expression involved in lipid metabolism and inflammation. nih.govnih.gov The activation of PPAR-γ by these related fatty acids can induce monocyte maturation and has anti-proliferative effects. nih.gov This raises the possibility that trihydroxy derivatives like this compound could also interact with the PPAR family of receptors, although this requires further investigation.

Table 2: Research Findings on Receptor Interactions

| Compound/Isomer | Source Organism | Target Receptor/Activity | Observed Effect in Animal Tissues | Citation |

|---|---|---|---|---|

| Isomers of this compound | Onion (Allium cepa) | Prostaglandin E2 (PGE2)-like activity | Inhibition of platelet aggregation. | nih.gov |

| Trihydroxy-octadecadienoic acids | Bryonia alba roots | Prostaglandin-like activity | Not specified. | nih.gov |

Advanced Analytical Methodologies for 9,10,13 Trihydroxy 11 Octadecenoic Acid Research

Quantitative Analysis and Metabolite Profiling

Accurate quantification of 9,10,13-Trihydroxy-11-octadecenoic acid in biological samples is essential for understanding its physiological and pathological roles. Furthermore, profiling this compound alongside other related oxidized linoleic acid metabolites (OXLAMs) can provide a comprehensive view of the metabolic pathways involved.

Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound and other OXLAMs. The high selectivity and sensitivity of this technique allow for the detection and quantification of these metabolites at low concentrations in complex biological matrices.

A common approach for quantification is the use of isotope dilution mass spectrometry . This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard that is structurally identical to the analyte (e.g., ¹³C- or ²H-labeled this compound). The internal standard co-elutes with the endogenous analyte and is detected by the mass spectrometer at a different mass-to-charge ratio. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, as this method corrects for variations in sample extraction, recovery, and instrument response.

The LC-MS/MS is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for both the analyte and the internal standard. This highly selective detection method minimizes interferences from the biological matrix, leading to a high signal-to-noise ratio and low limits of quantification (LOQ). For related OXLAMs, LOQs in the low nanomolar range have been reported in plasma samples.

Metabolite Profiling

Metabolite profiling aims to simultaneously measure a broad range of related metabolites to gain insights into metabolic pathways. For this compound, this involves the analysis of other OXLAMs, such as its isomers (e.g., 9,12,13-trihydroxy-10-octadecenoic acid), as well as its precursors and downstream products, including dihydroxy- and monohydroxy-octadecenoic acids.

Targeted metabolomics methods using LC-MS/MS are developed to quantify a predefined set of OXLAMs. These methods utilize the specific MRM transitions for each analyte, allowing for the simultaneous measurement of dozens of these compounds in a single chromatographic run. This approach provides a detailed snapshot of the linoleic acid oxidation pathway.

The following table summarizes key parameters for the quantitative analysis of oxidized linoleic acid metabolites:

| Parameter | Description | Relevance to this compound Analysis |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides the necessary sensitivity and selectivity for quantification in complex matrices. |

| Quantification Method | Isotope Dilution | Use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and sample loss. |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity by monitoring specific precursor-product ion transitions, minimizing interferences. |

| Metabolite Profiling | Targeted analysis of multiple OXLAMs | Allows for a comprehensive understanding of the linoleic acid oxidation pathway by simultaneously measuring related metabolites. |

Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. In the context of this compound research, stable isotopes, such as ¹³C and ²H (deuterium), are used to label its precursor, linoleic acid.

In a typical tracing study, an organism or cell culture is administered a stable isotope-labeled linoleic acid (e.g., U-¹³C₁₈-linoleic acid). The labeled precursor is then metabolized through various enzymatic and non-enzymatic pathways. At different time points, biological samples are collected, and the metabolites are extracted and analyzed by mass spectrometry.

The mass spectrometer can distinguish between the unlabeled (endogenous) metabolites and the labeled metabolites due to the mass difference imparted by the stable isotopes. By tracking the appearance of the labeled this compound and other OXLAMs over time, researchers can:

Determine the rate of biosynthesis of the compound.

Identify the metabolic pathways involved in its formation and further conversion.

Assess the contribution of different precursor pools to its synthesis.

These studies are crucial for understanding the dynamics of linoleic acid metabolism and the role of its oxidized metabolites in various physiological and pathological conditions. The use of stable isotopes is a safe and effective way to conduct these tracer studies in both preclinical models and human subjects.

Chemo Enzymatic Synthesis and Bioproduction Strategies

Chemical Synthesis Approaches for Stereoisomers

The total synthesis of specific stereoisomers of 9,10,13-trihydroxy-11-octadecenoic acid, such as pinellic acid, has been accomplished through multi-step chemical processes. These approaches provide precise control over the stereochemistry at each of the chiral centers.

A convergent synthetic route has been developed to produce all stereoisomers of pinellic acid, a trihydroxy fatty acid. nih.govresearchgate.net This allows for the determination of the absolute configuration of naturally occurring versions and for studying the structure-activity relationships of each isomer. nih.govresearchgate.net The key steps in these syntheses often involve:

Regioselective Asymmetric Dihydroxylation: This method is used to introduce two hydroxyl groups at specific positions with controlled stereochemistry.

Regioselective Inversion: This allows for the inversion of the configuration at a specific chiral center.

Stereoselective Reduction: This step is crucial for establishing the final stereochemistry of the hydroxyl groups. nih.govresearchgate.net

Through these synthetic strategies, various stereoisomers of pinellic acid have been successfully synthesized, enabling the identification of the natural (9S,12S,13S)-compound and its C12-epimer. researchgate.net

Table 1: Synthetic Approaches to Pinellic Acid Stereoisomers

| Synthetic Step | Description | Reference |

| Regioselective Asymmetric Dihydroxylation | Introduction of two hydroxyl groups with controlled stereochemistry. | nih.govresearchgate.net |

| Regioselective Inversion | Inversion of the configuration at a specific chiral center. | nih.govresearchgate.net |

| Stereoselective Reduction | Establishment of the final stereochemistry of the hydroxyl groups. | nih.govresearchgate.net |

| Dithiane Chemistry | A method used in some of the earlier syntheses of pinellic acid. | researchgate.net |

| Acetylenic Coupling (Sonogashira reaction) | A cross-coupling reaction used in the synthesis of the carbon backbone. | researchgate.net |

Microbial Biotransformation for Production Enhancement

Microbial systems offer a promising avenue for the production of this compound, often starting from readily available precursors like linoleic acid.

The selection of appropriate microbial strains is critical for the successful biotransformation of fatty acids into their hydroxylated derivatives. Pseudomonas aeruginosa PR3 is a notable bacterial strain that has been shown to convert linoleic acid into a mixture of 9,10,13-trihydroxy-11(E)-octadecenoic acid (9,10,13-THOD) and 9,12,13-trihydroxy-10(E)-octadecenoic acid. oup.comoup.com This was the first report of microbial production of these specific trihydroxyoctadecenoic acids. oup.com The bioconversion by P. aeruginosa PR3 produces a complex mixture of 16 possible diastereomers. oup.comoup.com

Other Pseudomonas strains have also been investigated for their ability to convert various fatty acids, suggesting that this genus is a good source of enzymes for these biotransformations. dss.go.thnih.gov For instance, different P. aeruginosa strains have shown the capability to produce dihydroxy and trihydroxy fatty acids from oleic acid and ricinoleic acid. nih.gov Another bacterium, Clavibacter sp. ALA2, has been identified to produce a novel trihydroxy unsaturated fatty acid, 12,13,17-trihydroxy-9(Z)-octadecenoic acid, from linoleic acid. nih.gov

To enhance the yield of this compound from microbial fermentation, the optimization of various process parameters is essential. For the production of trihydroxyoctadecenoic acids (THODs) by Pseudomonas aeruginosa PR3, several conditions have been optimized. oup.com The optimal temperature and pH for THOD production were found to be 30°C and 7.0, respectively. oup.comoup.com

The composition of the culture medium also plays a significant role. The most effective single carbon source for THOD production by P. aeruginosa PR3 was glucose, and the best single nitrogen source was sodium glutamate. oup.com However, a combination of yeast extract, (NH₄)₂HPO₄, and NH₄NO₃ as the nitrogen source resulted in an 8.3% higher yield of THOD compared to using only sodium glutamate. oup.com The production of THOD increased with glucose concentration up to 0.3%. oup.com The optimal concentration of the substrate, linoleic acid, was determined to be 10 mg/ml. oup.comoup.com Under these optimized conditions, a maximum conversion of 44% of the substrate was achieved after 72 hours of incubation. oup.comoup.com

The presence of certain metal ions can also influence microbial enzyme activity. While not specifically detailed for 9,10,13-THOD production, iron (Fe²⁺) is known to be an essential element that can promote the production of metabolic enzymes in some bacteria. tandfonline.com However, high concentrations of heavy metals can be inhibitory to microbial growth and enzyme function. researchgate.netnih.gov

Table 2: Optimized Bioreaction Conditions for THOD Production by Pseudomonas aeruginosa PR3

| Parameter | Optimal Condition | Reference |

| Temperature | 30°C | oup.comoup.com |

| pH | 7.0 | oup.comoup.com |

| Substrate Concentration (Linoleic Acid) | 10 mg/ml | oup.comoup.com |

| Carbon Source | Glucose (up to 0.3%) | oup.com |

| Nitrogen Source | Mixture of yeast extract (0.05%), (NH₄)₂HPO₄ (0.2%), and NH₄NO₃ (0.1%) | oup.com |

| Incubation Time for Maximum Production | 72 hours | oup.comoup.com |

In vitro Enzymatic Synthesis Systems

In vitro enzymatic systems provide a highly specific and controlled environment for the synthesis of this compound. These systems typically involve a cascade of enzymatic reactions.

The biosynthesis of trihydroxyoctadecenoic acids (TriHOMEs) in human eosinophils proceeds through a 15-lipoxygenase (15-LOX) dependent pathway. nih.gov This process involves the initial conversion of linoleic acid to a hydroperoxide intermediate, which is then further metabolized. nih.gov The key steps in this enzymatic cascade are:

Lipoxygenase (LOX) action: A lipoxygenase, such as 15-LOX, catalyzes the hydroperoxidation of linoleic acid to form a hydroperoxyoctadecadienoic acid (HpODE). nih.gov

Hydroperoxide isomerase/Epoxyalcohol synthase action: The resulting hydroperoxide is then converted into an epoxy alcohol intermediate. nih.govnih.gov This step is catalyzed by an enzyme with hydroperoxide isomerase or epoxyalcohol synthase activity. nih.gov

Epoxide hydrolase action: The final step involves the hydrolysis of the epoxy alcohol to form the trihydroxy fatty acid. ebi.ac.uk

This enzymatic cascade allows for the stereospecific synthesis of TriHOMEs. For example, eosinophils predominantly produce the 13(S) configuration of TriHOMEs, indicating the stereoselectivity of the 15-LOX enzyme. nih.gov The formation of TriHOMEs was shown to be dependent on the presence of the hydroperoxide intermediate, as the synthesis was abolished when 13-HODE was used as a substrate but increased with 13-HpODE. nih.gov

Table 3: Enzymes Involved in the In Vitro Synthesis of Trihydroxyoctadecenoic Acids

| Enzyme | Function | Intermediate/Product | Reference |

| 15-Lipoxygenase (15-LOX) | Catalyzes the hydroperoxidation of linoleic acid. | 13(S)-Hydroperoxyoctadecadienoic acid (13-HpODE) | nih.gov |

| Hydroperoxide Isomerase / Epoxyalcohol Synthase | Isomerizes the hydroperoxide to an epoxy alcohol. | Epoxy alcohol intermediate | nih.govnih.gov |

| Epoxide Hydrolase | Hydrolyzes the epoxy alcohol to form the triol. | This compound | ebi.ac.uk |

Potential Biotechnological and Industrial Applications

Biopesticides and Natural Fungicides in Agriculture

The imperative for sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic pesticides. Plant-derived compounds, such as 9,10,13-Trihydroxy-11-octadecenoic acid, are at the forefront of this research due to their inherent biodegradability and targeted modes of action. nih.govfoodb.ca This compound is a member of the oxylipin family, which are oxygenated fatty acids known to play a crucial role in plant defense mechanisms against pathogens. rsc.org

Research has demonstrated that C18 trihydroxy fatty acids, as a class, possess notable antifungal properties, positioning them as promising candidates for the development of biopesticides. rsc.org Studies have explored the synthesis of these compounds with the aim of their application as natural fungicides to combat mold on plants. rsc.org While broad antifungal activity is recognized, specific data on the efficacy of this compound against a wide array of agricultural pathogens is an area of ongoing investigation. One study on an Indian hawthorn leaf extract, which contained cis-13-octadecenoic acid among other fatty acids, demonstrated significant antifungal activity against plant pathogens Fusarium verticillioides and Rhizoctonia solani, as well as insecticidal properties against the aphid Aphis gossypii. nih.gov Another study highlighted that volatile organic compounds produced by Bacillus paramycoides, including trans-13-Octadecenoic acid, exhibited antifungal activity against Fusarium graminearum. ekb.eg

The development of microbial production methods for trihydroxy fatty acids further underscores their potential in agriculture. For instance, the bacterium Pseudomonas aeruginosa PR3 has been shown to convert linoleic acid into a mixture of trihydroxyoctadecenoic acids, including the 9,10,13-isomer. rsc.org Such biotechnological production routes could provide a scalable and sustainable source of these compounds for agricultural applications.

Food Preservation and Quality Enhancement (e.g., influence on beer taste)

Beyond its role in the field, this compound has been identified as a factor in the quality and stability of food products, most notably in beer. Research has confirmed the presence of isomeric trihydroxy-octadecenoic acids in beer, with 9,10,13-Trihydroxy-11-trans-octadecenoic acid (referred to in one study as G2) being one of the identified isomers. nih.gov

The formation of these compounds is linked to the oxidation of linoleic acid, a common fatty acid in brewing raw materials like barley. nih.gov Their presence is not merely incidental; they are thought to contribute to the development of a stale flavor in beer during prolonged storage. nih.gov This insight is crucial for brewers seeking to enhance the flavor stability and shelf-life of their products.

Table 1: Concentration of Isomeric Trihydroxy-Octadecenoic Acids in Beer

| Isomer | Concentration Range (mg/L) |

| 9,12,13-Trihydroxy-10-trans-octadecenoic acid (G1) | 4.7 - 9.0 |

| 9,10,13-Trihydroxy-11-trans-octadecenoic acid (G2) | 1.0 - 2.4 |

| 9,10,11-Trihydroxy-12-trans-octadecenoic acid (G3) | 0.4 - 0.7 |

Data from a study on isomeric trihydroxy-octadecenoic acids in beer. nih.gov

Renewable Biochemicals and Platform Chemical Precursors (e.g., for polyurethane rigid foam)

The chemical structure of this compound, with its multiple hydroxyl groups, makes it a valuable bio-based precursor for the synthesis of polymers. Specifically, its potential as a polyol for the production of polyurethanes is a significant area of interest. nih.govnih.gov Polyols are one of the key components in the synthesis of polyurethanes, and there is a strong industrial drive to replace petroleum-derived polyols with renewable alternatives. nih.govnih.gov

Vegetable oils and their derivatives, rich in fatty acids, are a primary source for the production of bio-polyols. nih.gov The hydroxyl groups on the fatty acid chain can react with isocyanates to form the polyurethane polymer network. While the general use of hydroxylated fatty acids in polyurethane production is established, specific research detailing the performance of this compound as a polyol for rigid polyurethane foams is an emerging field. The properties of the resulting polyurethane, such as rigidity and thermal stability, are influenced by the structure and functionality of the polyol used. nih.gov The development of bio-based polyester (B1180765) polyols from sources like azelaic acid and sebacic acid for polyurethane applications highlights the industry's move towards sustainable building blocks, a category into which trihydroxyoctadecenoic acids fit well. nih.govgantrade.com

Applications in Specialty Chemical Industries

The unique chemical functionalities of this compound open up possibilities for its use in various specialty chemical industries. The presence of both hydroxyl groups and a carboxylic acid moiety allows for a range of chemical modifications, leading to the synthesis of novel molecules with tailored properties.

Fatty acids and their derivatives have long been utilized in the production of a wide array of chemical specialties, including surfactants, emulsifiers, and lubricants. cleaninginstitute.org The introduction of hydroxyl groups, as in this compound, can enhance properties such as polarity, viscosity, and reactivity, making them suitable for high-performance applications. While the broad applications of fatty acids are well-documented, the specific integration of this compound into these sectors is a niche but growing area of research and development.

Future Research Directions and Challenges

Elucidation of Remaining Unknown Metabolic Pathways and Enzymes

While the general biosynthetic route of 9,10,13-Trihydroxy-11-octadecenoic acid from linoleic acid is understood to involve a sequence of enzymatic reactions, the precise details of all participating enzymes and alternative metabolic pathways are not fully characterized. In plants, the formation is believed to involve the sequential action of lipoxygenase, a peroxygenase, and an epoxide hydrolase. researchgate.net However, the specific isoforms of these enzymes and their regulation under different physiological conditions or in different organisms remain an active area of investigation.

A significant challenge lies in the functional characterization of the vast number of oxygenase genes present in plant genomes. researchgate.net Many of these enzymes may have overlapping substrate specificities or be expressed only under specific environmental triggers, complicating their identification and the elucidation of their exact roles in the biosynthesis of this compound and other oxylipins. Future research will need to employ a combination of genetic, biochemical, and metabolomic approaches to identify and characterize these unknown enzymes and fully map the metabolic grid responsible for the production of this trihydroxy fatty acid.

Stereospecific Synthesis and Evaluation of Individual Isomers for Biological Activities

This compound can exist as multiple stereoisomers due to the presence of three chiral centers (at carbons 9, 10, and 13) and a double bond (at carbon 11) that can have either E or Z geometry. The stereochemistry of a molecule can have a profound impact on its biological activity, as it dictates how the molecule interacts with its biological targets. nih.gov

A major challenge is the stereospecific synthesis of each individual isomer in sufficient purity and quantity for detailed biological evaluation. While some isomers are commercially available, such as 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid and 9(S),10(S),11(R)-Trihydroxy-12(Z)-octadecenoic acid, the synthesis of all possible isomers is a complex undertaking. larodan.comlarodan.com Future research must focus on developing robust synthetic methodologies to access all stereoisomers. This will enable a systematic evaluation of their individual biological activities, helping to determine which specific isomer(s) are responsible for the observed physiological effects and to understand the structure-activity relationships that govern their function.

High-Throughput Screening for Novel Biological Activities in Diverse Organisms

The full spectrum of biological activities of this compound across a wide range of organisms is yet to be fully explored. High-throughput screening (HTS) methodologies offer a powerful approach to rapidly assess the effects of this compound and its various isomers on different biological systems. mdpi.comrsc.org HTS can be used to test for a wide array of activities, including but not limited to, effects on cell proliferation, inflammation, microbial growth, and plant development.

The development of robust and sensitive HTS assays is crucial. Mass spectrometry-based techniques, in particular, have become increasingly valuable for HTS of biological samples due to their ability to provide detailed molecular information. chemrxiv.org The challenge lies in designing and validating assays that are relevant to the potential functions of this oxylipin in different organisms, from microbes to plants and animals. Future screening efforts could uncover novel and unexpected biological roles for this compound, opening up new avenues of research.

Metabolic Engineering for Enhanced Bioproduction

The natural abundance of this compound can be low, making its isolation from natural sources for research or other applications challenging and costly. Metabolic engineering offers a promising solution for the enhanced bioproduction of this compound. This involves the heterologous expression of the biosynthetic genes in a suitable host organism, such as yeast or bacteria, which can be cultured in large quantities.

A key challenge in this area is the identification and optimization of the entire enzymatic cascade required for efficient production. This includes not only the core biosynthetic enzymes but also any necessary cofactor regeneration systems. Furthermore, the host organism's own metabolism may need to be engineered to increase the supply of the precursor molecule, linoleic acid, and to prevent the degradation or further metabolism of the desired product. Successful metabolic engineering strategies could provide a sustainable and cost-effective source of this compound for further research and potential applications.

Interdisciplinary Approaches in Plant, Microbial, and Chemical Biology

A comprehensive understanding of this compound will require a highly interdisciplinary approach, integrating knowledge and techniques from plant biology, microbial biology, and chemical biology. Plant lipids play essential roles in physiology and signaling in response to environmental challenges. nih.gov Investigating the role of this oxylipin in plant-microbe interactions, for instance, could reveal its function in defense signaling or symbiotic relationships.

Chemical biology approaches, such as the design of molecular probes and inhibitors, can be invaluable for identifying the protein targets of this compound and dissecting its signaling pathways. Furthermore, studying its metabolism and function in various microorganisms could reveal conserved or unique roles for this compound across different kingdoms of life. The challenges lie in fostering collaboration and integrating data from these diverse fields to build a holistic picture of the biological significance of this compound. Such interdisciplinary efforts will be essential to fully unravel the complexities of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 9,10,13-trihydroxy-11-octadecenoic acid, and what experimental controls ensure regioselectivity?

- Methodological Answer : Synthesis typically involves regioselective oxidation of unsaturated fatty acid precursors (e.g., linoleic acid derivatives). Key steps include:

- Epoxidation : Use of mCPBA (meta-chloroperbenzoic acid) to generate epoxy intermediates .

- Hydroxylation : Acid-catalyzed hydrolysis of epoxides to form vicinal diols, followed by enzymatic oxidation (e.g., lipoxygenase) for additional hydroxyl groups .

- Controls : Monitor reaction progress via TLC or HPLC-MS to confirm intermediate formation. Use deuterated solvents in NMR to track stereochemical outcomes .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 500 MHz) to resolve hydroxyl and double-bond positions. Coupling constants (J-values) confirm cis/trans configurations .

- Mass Spectrometry : High-resolution LC-MS (ESI-negative mode) with m/z accuracy <5 ppm to verify molecular formula (C₁₈H₃₂O₅) .

- X-ray Crystallography : For absolute stereochemical determination, though limited by crystallinity challenges .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at -20°C to prevent auto-oxidation. Use amber vials to avoid UV degradation .

- Safety Protocols : Follow GHS guidelines (skin/eye irritation: H315, H319). Use PPE (gloves, goggles) and fume hoods during synthesis .

Q. What biological models are suitable for studying this compound’s physiological roles?

- Methodological Answer :

- Plant Models : Arabidopsis thaliana or soybean to investigate jasmonate-like signaling pathways due to structural similarity to oxylipins .

- In Vitro Assays : Use human cell lines (e.g., HEK293) with lipid peroxidation assays to assess antioxidant activity .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution (HKR) for enantiomeric excess >90% .

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to preserve hydroxyl stereochemistry during synthesis .

Q. How should conflicting bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved?

- Methodological Answer :

- Comparative Structural Analysis : Compare with analogs like 9,10-epoxy-11-hydroxy-12-octadecenoic acid (LMFA02000277) to identify functional group contributions .

- Dose-Response Studies : Use murine macrophages (RAW264.7) to test dose-dependent NF-κB activation vs. COX-2 inhibition .

Q. What advanced techniques mitigate analytical interference from the compound’s multiple hydroxyl groups?

- Methodological Answer :

- Derivatization : Trimethylsilyl (TMS) ether formation for GC-MS analysis to reduce polarity and improve peak resolution .

- HPLC Optimization : Use a C18 column with 0.1% formic acid in mobile phase to enhance separation of hydroxylated isomers .

Q. How do discrepancies in lipid classification (e.g., epoxy vs. hydroxy fatty acids) impact research reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.